molecular formula C20H21N5OS B5206105 N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide

N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B5206105
M. Wt: 379.5 g/mol
InChI Key: DRYIKMOSWDRCIO-UHFFFAOYSA-N
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Description

N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole and pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and aromatic aldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to its combination of benzimidazole, pyrazole, and thiophene moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-13-8-9-27-19(13)12-24(3)20(26)17-10-15(22-23-17)11-25-14(2)21-16-6-4-5-7-18(16)25/h4-10H,11-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYIKMOSWDRCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)C(=O)C2=NNC(=C2)CN3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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